molecular formula C11H15NO2S B7757811 N-(4-propoxyphenyl)-2-sulfanylacetamide

N-(4-propoxyphenyl)-2-sulfanylacetamide

Cat. No.: B7757811
M. Wt: 225.31 g/mol
InChI Key: QVERZIPZYLLMGP-UHFFFAOYSA-N
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Description

N-(4-propoxyphenyl)-2-sulfanylacetamide is a sulfur-containing acetamide derivative characterized by a propoxyphenyl group attached to the acetamide core. The propoxy group (–OCH₂CH₂CH₃) likely enhances lipophilicity compared to smaller alkyl or aryl substituents, influencing solubility and metabolic stability .

Properties

IUPAC Name

N-(4-propoxyphenyl)-2-sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-2-7-14-10-5-3-9(4-6-10)12-11(13)8-15/h3-6,15H,2,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVERZIPZYLLMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-propoxyphenyl)-2-sulfanylacetamide typically involves the reaction of 4-propoxyphenylamine with 2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-propoxyphenyl)-2-sulfanylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-propoxyphenyl)-2-sulfanylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of N-(4-propoxyphenyl)-2-sulfanylacetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Features/Applications Evidence ID
N-(4-Ethylphenyl)-2-sulfanylacetamide C₁₀H₁₃NOS 195.28 4-Ethylphenyl Intermediate; moderate lipophilicity
N-(3-Methylphenyl)-2-sulfanylacetamide C₉H₁₁NOS 181.25 3-Methylphenyl Industrial use; safety precautions noted
N-(4-sec-Butylphenyl)-2-sulfanylacetamide C₁₂H₁₇NOS 223.34 4-sec-Butylphenyl Higher lipophilicity; research chemical
N-(4-Chlorophenyl)-2-(thienopyrimidinyl)sulfanylacetamide C₂₁H₁₇ClN₃OS₂ 418.96 4-Chlorophenyl + thienopyrimidine Anticipated bioactivity; heterocyclic synergy

Key Observations:

  • Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) may enhance reactivity in cross-coupling reactions, whereas electron-donating groups (e.g., propoxy) could stabilize resonance structures in the acetamide core.

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